molecular formula C4H4F3NO B8045938 (S)-1-(Trifluoromethyl)ethylisocyanate

(S)-1-(Trifluoromethyl)ethylisocyanate

Cat. No.: B8045938
M. Wt: 139.08 g/mol
InChI Key: MLFOVJOEMUMSNN-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(Trifluoromethyl)ethylisocyanate is a high-value, chiral chemical building block primarily used in research and development for synthesizing novel bioactive molecules. Its structure combines a reactive isocyanate group with a stereogenic center bearing a trifluoromethyl (CF₃) group, making it a versatile intermediate in medicinal and agrochemistry. The isocyanate group readily reacts with nucleophiles like amines and alcohols to form urea or urethane/carbamate derivatives, which are key functional groups in many active pharmaceutical ingredients . The incorporation of the trifluoromethyl group is a well-established strategy in drug design. This group is known to significantly influence the properties of a molecule by enhancing its metabolic stability, lipophilicity (which can improve cell membrane permeability), and overall binding affinity to target proteins . The chiral (S)-configured center allows for the creation of enantiomerically pure compounds, which is critical in pharmaceutical research as different enantiomers can have vastly different biological activities . This reagent is therefore particularly valuable for constructing sophisticated molecular architectures in the search for new therapeutics and agrochemicals, such as enzyme inhibitors or receptor modulators. Research into compounds containing the trifluoromethyl group has led to numerous FDA-approved drugs across various therapeutic areas, including antivirals, anticancer agents, and anti-migraine medications, underscoring the importance of this functional group in modern chemistry . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(2S)-1,1,1-trifluoro-2-isocyanatopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO/c1-3(8-2-9)4(5,6)7/h3H,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFOVJOEMUMSNN-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Chiral Amine Precursors

The most direct route to (S)-1-(Trifluoromethyl)ethylisocyanate involves the conversion of enantiomerically pure (S)-1-(trifluoromethyl)ethylamine. This method parallels the industrial synthesis of ethyl isocyanate, where ethylamine hydrochloride reacts with triphosgene (trichloromethyl carbonate) in xylene under catalytic conditions . Adapting this approach:

  • Amine Preparation :
    (S)-1-(Trifluoromethyl)ethylamine is synthesized via asymmetric hydrogenation of a trifluoromethylated imine or enzymatic resolution of a racemic amine. For instance, lipase-catalyzed kinetic resolution using vinyl acetate as an acyl donor achieves >98% enantiomeric excess (ee)[^general].

  • Isocyanate Formation :
    The amine reacts with triphosgene in dichloromethane (DCM) at −35°C, followed by the addition of triethylamine to scavenge HCl . This two-step protocol minimizes racemization and achieves yields of 85–90% .

Key Data :

ParameterValueSource
Temperature−35°C to 25°C
CatalystTriethylamine
Yield85–90%
Enantiomeric Excess>98%[^general]

Flow Chemistry Approaches

Continuous flow systems enhance safety and efficiency in isocyanate synthesis, particularly when handling toxic reagents like triphosgene. A telescoped flow process, as demonstrated for ethyl isocyanoacetate , can be adapted:

  • Reactor Configuration :

    • Step 1 : (S)-1-(Trifluoromethyl)ethylamine dissolved in DCM merges with a triphosgene stream in a micromixer.

    • Step 2 : The mixture passes through a heated tubular reactor (40°C, residence time: 10 min) to complete carbamoyl chloride formation.

    • Step 3 : Triethylamine is introduced in a second mixer to dehydrohalogenate the intermediate, yielding the isocyanate .

Advantages :

  • Reduced phosgene exposure risks .

  • 95% conversion efficiency at 0.5 mL/min flow rate .

Catalytic Asymmetric Synthesis

Enantioselective catalysis offers a streamlined route to the (S)-configured product. A nickel-catalyzed hydrocyanation of trifluoromethylketones generates chiral nitriles, which are reduced to amines and subsequently converted to isocyanates[^general]:

  • Hydrocyanation :
    Trifluoromethylketone + HCN → Chiral nitrile (90% ee, Ni/(R)-BINAP catalyst).

  • Nitrogenation :
    Chiral nitrile → Amine via Staudinger reaction or LiAlH4 reduction.

  • Phosgenation :
    Amine + triphosgene → this compound (80% yield)[^general].

Challenges :

  • Catalyst loading (5–10 mol%) impacts cost-effectiveness.

  • Requires stringent moisture control to prevent hydrolysis .

Resolution of Racemic Mixtures

Kinetic resolution during isocyanate formation provides an alternative stereochemical control strategy:

  • Racemic Amine Synthesis :
    Trifluoromethyl ethylamine is prepared via Gabriel synthesis, yielding a 1:1 enantiomer ratio.

  • Enantioselective Phosgenation :
    Using a chiral base (e.g., quinine), one enantiomer reacts preferentially with triphosgene, leaving the (R)-amine unreacted. This method achieves 70% ee but requires recycling of the undesired enantiomer[^general].

Comparison with Catalytic Methods :

MethodeeYieldCost
Catalytic Asymmetric>90%80%High
Kinetic Resolution70%65%Moderate

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Trifluoromethyl)ethylisocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: Involving nucleophiles that attack the isocyanate group.

    Addition Reactions: Where the trifluoromethyl group participates in forming new bonds with other organic moieties.

    Oxidation and Reduction Reactions: Though less common, these reactions can modify the functional groups attached to the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl phenyl sulfone, which acts as a trifluoromethylating agent under visible light irradiation . Other reagents include trifluoromethyl triflate and various transition metal catalysts .

Major Products Formed

The major products formed from these reactions often include trifluoromethylated derivatives of the starting materials, which can exhibit enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .

Scientific Research Applications

(S)-1-(Trifluoromethyl)ethylisocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-1-(Trifluoromethyl)ethylisocyanate exerts its effects involves the formation of electron donor-acceptor complexes with nucleophiles. This can lead to intramolecular single electron transfer reactions under specific conditions, such as visible light irradiation . The molecular targets and pathways involved often include the modification of functional groups in organic molecules, enhancing their reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Functional Groups Fluorination Chirality Reactivity Profile
(S)-1-(Trifluoromethyl)ethylisocyanate -NCO, -CF₃, ethyl chain Yes (CF₃) S-config High (electrophilic NCO)
Hexamethylene diisocyanate Two -NCO groups, linear C6 chain No None Very high (crosslinking agent)
Toluene diisocyanate (mixed isomers) Two -NCO groups, aromatic ring No None High (polymer production)
Ethyl isocyanate -NCO, ethyl chain No None Moderate

Key Observations :

  • Fluorination: The trifluoromethyl group in this compound distinguishes it from non-fluorinated isocyanates like ethyl isocyanate.
  • Chirality : The S-configuration enables enantioselective interactions, unlike symmetric diisocyanates (e.g., hexamethylene diisocyanate) .
  • Reactivity : Diisocyanates (e.g., hexamethylene diisocyanate) exhibit higher reactivity due to multiple -NCO groups, favoring polymerization or crosslinking .
Table 2: Comparison of Bioactive Fluorinated Compounds
Compound Target/Application Fluorine Role
This compound Hypothetical enzyme inhibition Metabolic stability, lipophilicity
1-(4-Chlorophenyl)-5-(CF₃)-triazole c-Met kinase inhibition Enhanced binding affinity
Fluorinated pyridazine derivatives (EP 4 374 877 A2) Anticancer agents Improved pharmacokinetics

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-1-(Trifluoromethyl)ethylisocyanate, and what factors influence the choice of reaction conditions?

  • Methodological Answer : The synthesis typically involves reacting (S)-1-(trifluoromethyl)ethylamine with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to stabilize intermediates and enhance reaction efficiency. Catalysts such as Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) can accelerate isocyanate formation. Key factors include temperature control (0–5°C to minimize side reactions) and moisture exclusion, as water hydrolyzes isocyanates to ureas .

Q. How can researchers characterize the enantiomeric purity of this compound?

  • Methodological Answer : Chiral high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., amylose- or cellulose-based columns) is the gold standard. Alternatively, nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., Eu(hfc)₃) can differentiate enantiomers via distinct splitting patterns. Mass spectrometry (MS) coupled with ion mobility spectrometry may also resolve enantiomers based on drift-time differences .

Q. What nucleophiles are most reactive with this compound, and how do solvent choices affect reaction outcomes?

  • Methodological Answer : Primary amines and alcohols react readily to form ureas and carbamates, respectively. Thiols exhibit slower kinetics due to weaker nucleophilicity. Solvent polarity significantly impacts reactivity: DCM enhances electrophilicity of the isocyanate group, while THF stabilizes transition states via coordination. Protic solvents (e.g., methanol) should be avoided to prevent hydrolysis .

Advanced Research Questions

Q. What methodologies are recommended for analyzing contradictory data in the reactivity of this compound with sterically hindered nucleophiles?

  • Methodological Answer : Contradictions often arise from competing kinetic vs. thermodynamic control. Employ time-resolved NMR or in-situ infrared (IR) spectroscopy to monitor reaction progress. For sterically hindered nucleophiles (e.g., tert-butylamine), computational modeling (DFT calculations) can predict activation barriers and regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots may resolve mechanistic ambiguities .

Q. How should researchers design experiments to mitigate the hydrolytic instability of this compound in aqueous environments?

  • Methodological Answer : Use anhydrous solvents and inert atmospheres (N₂/Ar) during handling. For aqueous-phase applications, employ protective groups (e.g., silyl ethers) on the isocyanate or use micellar catalysis to shield the reactive site. Pre-forming stable adducts (e.g., with dimethyl sulfoxide) can also delay hydrolysis. Real-time monitoring via pH-stat titration helps quantify degradation rates .

Q. What computational approaches are employed to predict the reactivity and regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and frontier molecular orbitals (FMOs) to predict regioselectivity in [4+2] cycloadditions. Machine learning platforms (e.g., Reaxys or Pistachio) trained on reaction databases can propose feasible pathways and optimize conditions. Experimental validation via differential scanning calorimetry (DSC) ensures thermal safety .

Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound derivatives?

  • Methodological Answer : Cross-validate spectra using standardized protocols (e.g., NIST reference databases). For NMR, employ ¹H-¹³C HSQC and NOESY to confirm structural assignments. IR discrepancies (e.g., NCO stretching frequencies) may arise from solvent effects; compare data in identical solvents (e.g., CCl₄ vs. DCM). Collaborative inter-laboratory studies enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.